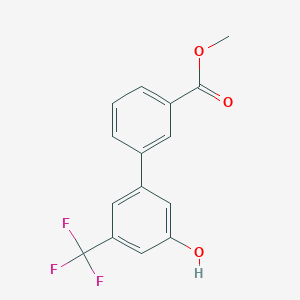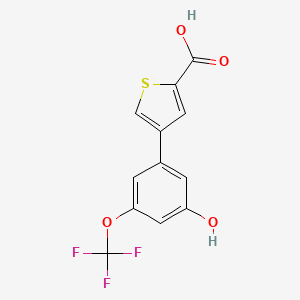
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% (5-CTMFP) is a novel organic compound with a wide range of potential applications in the field of synthetic organic chemistry. It is a derivative of thiophene, an aromatic heterocyclic compound, and has a unique structure that is made up of a phenol group, a carboxylic acid, and a trifluoromethoxy group. 5-CTMFP has been studied extensively in the past few years and has been shown to have a number of beneficial properties. This includes its ability to act as a catalyst in a number of reactions, its ability to serve as a ligand in coordination chemistry and its potential use as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% has a number of potential scientific research applications. It has been used as a catalyst in a number of reactions, such as the Pd-catalyzed cross-coupling reaction of 2-bromothiophene and 3-trifluoromethoxybenzaldehyde. In addition, it can be used as a ligand in coordination chemistry and has been shown to be effective in the preparation of a variety of complex molecules. It has also been shown to be an effective inhibitor of certain enzymes, such as the enzyme acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% is still largely unknown. However, it is believed that the compound binds to the enzyme acetylcholinesterase and inhibits its activity. This inhibition of the enzyme's activity leads to an increase in the concentration of acetylcholine in the body, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% are still largely unknown. However, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the body. This increase in acetylcholine can lead to a variety of physiological effects, such as increased alertness and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% in lab experiments include its high yield of 95%, its easy synthesis method, and its potential use as a catalyst and as a ligand in coordination chemistry. Its potential limitations include its lack of information regarding its biochemical and physiological effects and its potential toxicity.
Direcciones Futuras
The potential future directions of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% include further research into its biochemical and physiological effects, its potential use as an inhibitor of other enzymes, its potential use as a drug, and its potential use in other scientific research applications. In addition, further research into its synthesis method could lead to improved yields and more efficient production of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95%.
Métodos De Síntesis
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction of 2-bromothiophene and 3-trifluoromethoxybenzaldehyde in the presence of a base and a palladium catalyst. This reaction yields 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% in a high yield of 95%. This reaction is relatively simple and can be carried out in a short amount of time. In addition, the reaction is highly efficient and can be used to produce large quantities of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% in a short period of time.
Propiedades
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4S/c13-12(14,15)19-9-2-6(1-8(16)4-9)7-3-10(11(17)18)20-5-7/h1-5,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBNUSBYXXNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686641 | |
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Carboxythiophene-4-YL)-3-trifluoromethoxyphenol | |
CAS RN |
1261933-58-7 | |
| Record name | 2-Thiophenecarboxylic acid, 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







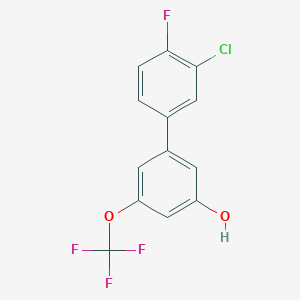


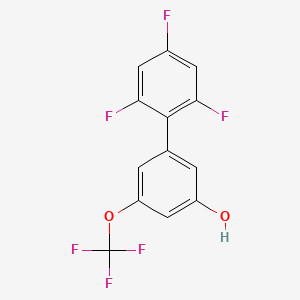
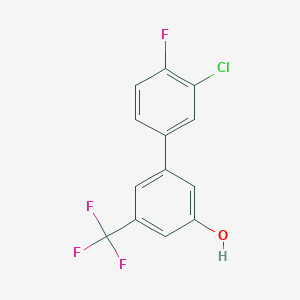
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
